![molecular formula C18H19ClN2O5S B5753751 N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5753751.png)
N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
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Overview
Description
N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as CMCBS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting due to its ability to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the inhibition of CA IX, which is involved in regulating pH balance in cancer cells. By inhibiting CA IX, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased cell death.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further development as a cancer therapy. Additionally, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects and may have potential applications in treating other diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments include its high selectivity for CA IX, its minimal toxicity and side effects, and its potential applications in cancer imaging and diagnosis. However, the limitations of using N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide include its relatively low solubility in aqueous solutions and its potential for off-target effects on other carbonic anhydrase isoforms.
Future Directions
For research on N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide include further optimization of its synthesis method, development of more potent and selective analogs, and exploration of its potential applications in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its potential off-target effects on other carbonic anhydrase isoforms.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction between 4-chloroaniline and 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and triethylamine to yield N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide.
Scientific Research Applications
N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied for its potential applications in cancer research. Due to its ability to selectively inhibit CA IX, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to reduce tumor growth and metastasis in various animal models of cancer. Additionally, N-(4-chlorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in imaging and diagnosis of cancer, as CA IX is a biomarker for many types of cancer.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-17-7-6-15(12-16(17)18(22)21-8-10-26-11-9-21)27(23,24)20-14-4-2-13(19)3-5-14/h2-7,12,20H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWCHIGZUQOUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide |
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